molecular formula C19H21FN2O3 B2537765 5-cyclopropyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1396633-73-0

5-cyclopropyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2537765
CAS No.: 1396633-73-0
M. Wt: 344.386
InChI Key: JQRBPYUQQWDHFA-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H21FN2O3 and its molecular weight is 344.386. The purity is usually 95%.
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Biological Activity

5-Cyclopropyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide is a compound belonging to the isoxazole family, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated against several human cancer models, including Hep3B (liver), HeLa (cervical), and MCF-7 (breast) cell lines.

Cytotoxicity Data

The biological evaluation of related isoxazole compounds has shown promising results:

CompoundCell LineIC50 (µg/ml)Mechanism of Action
2dHep3B23Induces apoptosis
2eHeLa15.48Cell cycle arrest (G2/M phase delay)
2aMCF-739.80Antioxidant activity

Note: Compounds 2d and 2e were particularly notable for their ability to reduce alpha-fetoprotein secretion in Hep3B cells, indicating a potential for therapeutic application in liver cancer treatment .

The mechanisms by which isoxazole derivatives exert their anticancer effects are multifaceted:

  • Induction of Apoptosis : Compounds like 2d and 2e have been shown to shift cancer cells from necrosis to apoptosis, significantly reducing the necrosis rate in Hep3B cells .
  • Cell Cycle Arrest : The ability of these compounds to induce a G2/M phase delay suggests that they may interfere with the normal cell cycle progression, leading to increased cell death .
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can contribute to their overall anticancer efficacy by reducing oxidative stress within cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis of isoxazole derivatives reveals that specific structural features are crucial for enhancing biological activity:

  • Substituent Effects : The introduction of electron-withdrawing groups such as fluorine on the phenyl ring significantly enhances cytotoxicity against cancer cell lines. For instance, the presence of a fluorophenyl moiety has been associated with improved activity compared to unsubstituted analogs.
  • Core Structure : The isoxazole ring itself is essential for maintaining biological activity, as modifications to this core often result in diminished efficacy .

Case Studies

Several case studies highlight the effectiveness of isoxazole derivatives in preclinical models:

  • Study on Hep3B Cells : In a detailed investigation, compounds similar to this compound were tested for their ability to inhibit proliferation and induce apoptosis in Hep3B cells. Results indicated that specific modifications led to IC50 values comparable to established chemotherapeutics .
  • Comparative Analysis with Known Drugs : The efficacy of these compounds was often compared with that of conventional drugs like doxorubicin. In many instances, certain isoxazole derivatives demonstrated superior selectivity and reduced toxicity towards normal cells while maintaining potent anticancer activity against tumor cells .

Properties

IUPAC Name

5-cyclopropyl-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c20-15-5-3-14(4-6-15)19(7-9-24-10-8-19)12-21-18(23)16-11-17(25-22-16)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRBPYUQQWDHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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